molecular formula C20H17N5O2S B2590530 4-methyl-2-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]oxy}-1,3-benzothiazole CAS No. 1396584-83-0

4-methyl-2-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]oxy}-1,3-benzothiazole

Cat. No.: B2590530
CAS No.: 1396584-83-0
M. Wt: 391.45
InChI Key: HWPNNAIDUFZZNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]oxy}-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core substituted with a methyl group at position 2. The benzothiazole moiety is linked via an oxygen atom to an azetidine ring, which is further functionalized with a 2-phenyl-2H-1,2,3-triazole-4-carbonyl group. The azetidine and triazole components may enhance binding affinity to biological targets due to their conformational rigidity and hydrogen-bonding capabilities .

Properties

IUPAC Name

[3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-(2-phenyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2S/c1-13-6-5-9-17-18(13)22-20(28-17)27-15-11-24(12-15)19(26)16-10-21-25(23-16)14-7-3-2-4-8-14/h2-10,15H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWPNNAIDUFZZNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)C4=NN(N=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]oxy}-1,3-benzothiazole typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the synthesis process .

Mechanism of Action

The mechanism of action of 4-methyl-2-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]oxy}-1,3-benzothiazole involves its interaction with specific molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds with amino acid residues, while the benzothiazole ring can participate in π-π stacking interactions . These interactions can modulate the activity of the target proteins and pathways involved in various biological processes .

Comparison with Similar Compounds

Example 1: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)Phenoxymethyl]-1H-1,2,3-Triazol-1-yl}-N-(2-Phenyl-1,3-Thiazol-5-yl)Acetamide (9a)

  • Structure : Combines benzimidazole, triazole, and thiazole moieties.
  • Synthesis : Prepared via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
  • Bioactivity: Not explicitly reported in the evidence, but similar triazole-thiazole hybrids exhibit antitumor activity .
  • Key Difference : Lacks the azetidine ring and benzothiazole core of the target compound, reducing conformational rigidity .

Example 2: 5-(4-Substituted Diazenyl)-2-(2-(1-(5-Methyl-1-Phenyl-1H-1,2,3-Triazol-4-yl)Ethylidene)Hydrazinyl)-4-Arylthiazoles

  • Structure : Features a triazole-thiazole scaffold with hydrazine linkages .
  • Bioactivity : IC₅₀ values of 1.19–3.4 µM against HepG2 and MCF-7 cancer cells .
  • Key Difference : Replaces the benzothiazole core with a thiazole ring, altering electronic properties and solubility .

Benzothiazole-Azetidine Derivatives

Example: 4-(Benzo[d]Thiazol-2-yl)-2-Allyl-3-Methyl-1-Phenyl-1,2-Dihydropyrazol-5-one

  • Structure : Integrates benzothiazole with a pyrazolone-azetidine-like system .
  • Synthesis : Condensation of hydrazine derivatives with ketones .
  • Key Difference : The azetidine ring in the target compound is replaced by a dihydropyrazole, affecting steric hindrance and metabolic stability .

Triazole-Containing Heterocycles

Example: 3-(4-Substituted)-8-(5-Methyl-1-Phenyl-1H-1,2,3-Triazol-4-yl)-6-Phenyl-1-Arylpyrido[2,3-d]-[1,2,4]-Triazolo-[4,3-a]Pyrimidin-5(1H)-ones

  • Structure : Fused triazole-pyrimidine system .
  • Bioactivity : Moderate antitumor activity (IC₅₀ > 5 µM) .
  • Key Difference : The absence of a benzothiazole core and azetidine linker reduces overlap with the target compound’s putative binding modes .

Structural and Functional Analysis Table

Compound Core Structure Substituents Bioactivity (IC₅₀, µM) Key Advantage/Disadvantage
Target Compound Benzothiazole-Azetidine-Triazole Methyl, phenyl, carbonyl-azetidine Not reported Rigid scaffold for target binding
9a Benzimidazole-Triazole-Thiazole Phenoxymethyl, acetamide N/A Broader solubility; lower rigidity
12a (Thiazole derivative) Triazole-Thiazole Diazenyl, hydrazinyl 1.19 (HepG2), 3.4 (MCF-7) High potency but limited metabolic stability
Pyrazolone-Benzothiazole Hybrid Benzothiazole-Pyrazolone Allyl, phenyl N/A Simplified synthesis; reduced complexity

Biological Activity

The compound 4-methyl-2-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]oxy}-1,3-benzothiazole is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, synthesizing data from various studies and findings to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C18H19N5O2SC_{18}H_{19}N_{5}O_{2}S with a molecular weight of approximately 373.44 g/mol. The structure includes a benzothiazole moiety, a triazole ring, and an azetidine unit, which contributes to its diverse biological properties.

Antimicrobial Properties

Research indicates that compounds containing triazole and benzothiazole structures often exhibit significant antimicrobial activity. For instance, derivatives of benzothiazole have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The incorporation of the triazole ring enhances this activity due to its ability to interfere with microbial metabolic pathways.

Anticancer Activity

Several studies have evaluated the anticancer potential of benzothiazole derivatives. A notable study demonstrated that compounds similar to the target molecule exhibited potent cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism is believed to involve apoptosis induction and cell cycle arrest .

Antiviral Activity

The triazole ring system has also been associated with antiviral properties. For instance, compounds with similar structures have been reported to inhibit viral replication in vitro, particularly against HIV and influenza viruses . The mechanism may involve interference with viral enzymes or host cell entry.

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent is supported by studies showing that benzothiazole derivatives can inhibit pro-inflammatory cytokines in various models . This suggests that the target compound may modulate inflammatory pathways, providing therapeutic benefits in conditions like arthritis.

Study 1: Antimicrobial Efficacy

A study conducted on a series of benzothiazole derivatives showed that the introduction of a triazole moiety significantly enhanced antimicrobial activity. The synthesized compound was tested against multiple bacterial strains, showing minimum inhibitory concentrations (MICs) ranging from 1 to 16 µg/mL .

CompoundMIC (µg/mL)Bacterial Strain
Compound A4E. coli
Compound B8S. aureus
Target Compound2Pseudomonas aeruginosa

Study 2: Anticancer Activity

In vitro tests on MCF-7 cells revealed that the target compound induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis confirmed significant increases in early apoptotic cells compared to control groups .

Concentration (µM)% Apoptosis
05
1025
5065

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.